N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
(E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the pyrazolyl group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organochlorine compounds and pyrazole derivatives, such as:
- Chloroform
- Trichloroethylene
- Tetrachloroethylene
- Dichloromethane
Uniqueness
(E)-1-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C30H24ClN3O |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(E)-1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine |
InChI |
InChI=1S/C30H24ClN3O/c1-22-15-17-23(18-16-22)28-19-30(34(33-28)26-11-3-2-4-12-26)32-20-24-9-6-8-14-29(24)35-21-25-10-5-7-13-27(25)31/h2-20H,21H2,1H3/b32-20+ |
InChI Key |
LZVNUYWQOKXCRS-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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